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Introduction

BMS-986104 hydrochloride is a selective partial agonist of the sphingosine-1-phosphate
receptor 1 (S1P1).[1] It is a prodrug that is phosphorylated in vivo to its active metabolite, BMS-
986104-phosphate (BMS-986104-P), which then acts on the S1P1 receptor. This receptor
plays a critical role in lymphocyte trafficking, making BMS-986104 a compound of interest for
the research of autoimmune diseases.[2][3][4] Preclinical studies have shown that BMS-
986104 demonstrates a differentiated profile in terms of cardiovascular and pulmonary safety
compared to other S1P1 receptor modulators, while maintaining efficacy in models of
autoimmune disease.[2][3]

These application notes provide recommended working concentrations, detailed experimental
protocols, and an overview of the relevant signaling pathways to guide researchers in utilizing
BMS-986104 hydrochloride in their studies.

Quantitative Data Summary

The in vitro activity of the active phosphate metabolite, BMS-986104-P, has been characterized
in various functional assays. The following tables summarize the key quantitative data.
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In Vitro Potency and Efficacy of BMS-986104-Phosphate

(BMS-986104-P)
Assay Type Receptor Parameter Value Efficacy
Radioligand
o Human S1P1 EC50 0.23 nM -
Binding
o 100% (Full
CAMP Inhibition Human S1P1 EC50 0.03 nM ]
Agonist)
Receptor 66% (Partial
Human S1P1 ECS50 0.22 nM
Internalization Agonist)
ERK 100% (Full
) Human S1P1 EC50 33 nM )
Phosphorylation Agonist)
o 81% (Partial
GTPyS Binding Human S1P1 EC50 0.11 nM )
Agonist)
Data sourced from preclinical pharmacology studies.[2]
Animal Model Dosing Regimen Application

Mouse T-cell Transfer Colitis 0.5, 10, and 30 mg/kg, oral
Model administration

Evaluation of efficacy in an

autoimmune disease model.

Mouse Lymphocyte Reduction

1 mg/kg, oral administration
Model

Assessment of
pharmacodynamic effect on

lymphocyte counts.

Data sourced from preclinical pharmacology studies.[2]

Signaling Pathway

BMS-986104-P acts as a partial agonist at the S1P1 receptor, a G protein-coupled receptor

(GPCR). Upon binding, it primarily activates the Gai signaling pathway, leading to the inhibition

of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (CAMP) levels. This
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signaling cascade is crucial for regulating lymphocyte egress from secondary lymphoid organs.
The compound shows biased agonism, with a more potent effect on the cAMP pathway
compared to the B-arrestin recruitment and subsequent receptor internalization, or the ERK
phosphorylation pathway.
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S1P1 Receptor Signaling Pathway for BMS-986104-P.

Experimental Protocols

In Vitro Assays
1. GTPyS Binding Assay

This assay measures the activation of G proteins coupled to the S1P1 receptor.

e Principle: In the presence of an agonist, the Ga subunit of the G protein exchanges GDP for
GTP. A non-hydrolyzable analog of GTP, [3°S]GTPyS, is used to quantify this exchange.

o Recommended Concentration Range for BMS-986104-P: 0.01 nM to 1 uM.
e Protocol:

o Prepare cell membranes from cells overexpressing the human S1P1 receptor.
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o In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCI pH 7.4, 100 mM NaCl, 5 mM
MgClz, 1 mM EDTA, and 10 uM GDP).

o Add serial dilutions of BMS-986104-P.

o Add cell membranes (typically 5-20 pg of protein per well).

o Initiate the reaction by adding [3*S]GTPyS (final concentration ~0.1 nM).

o Incubate at 30°C for 60 minutes.

o Terminate the reaction by rapid filtration through a glass fiber filter plate.

o Wash the filters with ice-cold wash buffer.

o Measure the radioactivity bound to the filters using a scintillation counter.

o Analyze the data using non-linear regression to determine EC50 and Emax values.
2. CAMP Inhibition Assay

This assay measures the functional consequence of Gai activation, which is the inhibition of
adenylyl cyclase and subsequent reduction in CAMP levels.

e Principle: Cells are stimulated with forskolin to increase intracellular cAMP levels. The ability
of an S1P1 agonist to inhibit this increase is measured.

e« Recommended Concentration Range for BMS-986104-P: 0.001 nM to 100 nM.

e Protocol:

[¢]

Plate cells expressing the human S1P1 receptor in a 96-well plate and culture overnight.

Pre-incubate the cells with serial dilutions of BMS-986104-P for 15-30 minutes.

[e]

o

Stimulate the cells with forskolin (e.g., 10 uM) for 15-30 minutes at 37°C.

[¢]

Lyse the cells and measure intracellular cCAMP levels using a commercially available cAMP
assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
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o Analyze the data to determine the IC50 value for the inhibition of forskolin-stimulated
CAMP production.

In Vivo Study

T-cell Transfer Model of Colitis in Mice

This model is used to evaluate the efficacy of immunomodulatory compounds in a model of
inflammatory bowel disease.

 Principle: Adoptive transfer of naive CD4* T cells (CD4*CD45RBhigh) into immunodeficient
mice (e.g., RAG1-/7) induces colitis, which can be ameliorated by effective
immunosuppressive agents.

o Recommended Dosing for BMS-986104 hydrochloride: 0.5, 10, and 30 mg/kg,
administered orally once dalily.

e Protocol:

[e]

Isolate CD4* T cells from the spleens of donor mice.
o Purify the naive T cell population (CD45RBhigh) using cell sorting.

o Inject approximately 4-5 x 10> naive T cells intraperitoneally into recipient immunodeficient

mice.

o Monitor the mice for signs of colitis, such as weight loss and diarrhea, typically starting 2-3
weeks after cell transfer.

o Initiate treatment with BMS-986104 hydrochloride or vehicle control once clinical signs

appear.
o Continue daily oral dosing for the duration of the study (e.g., 3-4 weeks).

o At the end of the study, sacrifice the mice and collect colonic tissue for histological
analysis and measurement of inflammatory markers.
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o Evaluate treatment efficacy based on changes in body weight, disease activity index,

colon length and weight, and histological score.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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